molecular formula C17H20N4O2S2 B2747831 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 888427-68-7

5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No. B2747831
CAS RN: 888427-68-7
M. Wt: 376.49
InChI Key: PVVCRDJAOPILFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Bicyclic Systems Synthesis : A study by Kharchenko et al. (2008) highlights the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process, which includes 5-oxopyrrolidine derivatives. This research contributes to the development of new chemical structures with potential biological activities (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial Activity

  • Antimycobacterial Properties : A study conducted by Gezginci et al. (1998) explored the antimycobacterial activity of compounds related to 1,3,4-thiadiazole. These compounds were tested against Mycobacterium tuberculosis, showing varying degrees of activity and highlighting the potential of thiadiazole derivatives in antimicrobial applications (Gezginci, Martin, & Franzblau, 1998).

Antitumor and Anticancer Activity

  • In-vitro Antitumor Activity : Research by Taher et al. (2012) on novel 1,3,4-heterodiazole analogues, including thiadiazolone derivatives, demonstrated significant in-vitro antitumor activity. These compounds showed notable efficacy against various cancer cell lines, indicating their potential in cancer treatment (Taher, Georgey, & El-Subbagh, 2012).

Enzyme Inhibition Studies

  • Acetyl- and Butyrylcholinesterase Inhibition : Pflégr et al. (2022) conducted a study on 5-aryl-1,3,4-oxadiazoles, which are related to 1,3,4-thiadiazole derivatives. They evaluated these compounds for their potential to inhibit acetyl- and butyrylcholinesterase. These findings are crucial for understanding the therapeutic potential of these compounds in treating conditions like dementias and myasthenia gravis (Pflégr, Štěpánková, & Svrčková, 2022).

Synthesis and Application in Material Science

  • Carbon Dot Fluorescence : Shi et al. (2016) researched carbon dots with high fluorescence quantum yields and found that organic fluorophores, including 5-oxo-3,5-dihydro-2H-thiazolo derivatives, are the primary fluorescence origins in these materials. This study expands the understanding of the fluorescence mechanisms in carbon dots, which has significant implications for their application in material science and technology (Shi, Yang, & Zeng, 2016).

properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-3-8-24-17-20-19-16(25-17)18-15(23)12-9-14(22)21(10-12)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCRDJAOPILFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.